Methyl 2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate
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Overview
Description
Methyl 2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate is a complex organic compound belonging to the thieno[3,2-d]pyrimidinone family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate typically involves multiple steps, starting with the formation of the thieno[3,2-d]pyrimidinone core. This can be achieved through the cyclization of appropriate precursors, such as thiophenol derivatives, under acidic or basic conditions. Subsequent alkylation reactions introduce the methyl group and the propanoate moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and materials.
Biology: Methyl 2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the medical field, this compound has been investigated for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific diseases, such as cancer and infectious diseases.
Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which Methyl 2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways and lead to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methylthiouracil: A related compound with similar sulfur-containing structure.
Indole derivatives: Compounds with similar heterocyclic systems.
Coumarin heterocycles: Compounds with similar ring structures and biological properties.
Uniqueness: Methyl 2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
methyl 2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S2/c1-6(10(15)16-3)18-11-12-7-4-5-17-8(7)9(14)13(11)2/h6H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDXOSPKKPQBQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC2=C(C(=O)N1C)SCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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